2-Chloro-N-(p-ethylbenzyl)diethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(p-ethylbenzyl)diethylamine hydrochloride is a chemical compound known for its diverse applications in organic synthesis and medicinal chemistry. It is characterized by its molecular structure, which includes a chloro group, an ethylbenzyl group, and a diethylamine moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(p-ethylbenzyl)diethylamine hydrochloride typically involves the reaction of p-ethylbenzyl chloride with diethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(p-ethylbenzyl)diethylamine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines, thiols, or ethers.
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding amine.
Scientific Research Applications
2-Chloro-N-(p-ethylbenzyl)diethylamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(p-ethylbenzyl)diethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can act as an alkylating agent, modifying the structure of target molecules and altering their function. This compound can also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N,N-diethylethylamine hydrochloride
- 2-Chloro-N,N-dimethylethylamine hydrochloride
- Mechlorethamine hydrochloride
Uniqueness
Compared to similar compounds, 2-Chloro-N-(p-ethylbenzyl)diethylamine hydrochloride is unique due to the presence of the p-ethylbenzyl group, which imparts distinct chemical properties and reactivity. This structural feature enhances its potential as an intermediate in the synthesis of more complex molecules and its effectiveness in various applications.
Properties
CAS No. |
63991-07-1 |
---|---|
Molecular Formula |
C13H21Cl2N |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
2-chloroethyl-ethyl-[(4-ethylphenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C13H20ClN.ClH/c1-3-12-5-7-13(8-6-12)11-15(4-2)10-9-14;/h5-8H,3-4,9-11H2,1-2H3;1H |
InChI Key |
HNTNNIBILUQYQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C[NH+](CC)CCCl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.